molecular formula C12H12O4 B1346513 4-(4-Methoxyphenyl)oxane-2,6-dione CAS No. 57171-24-1

4-(4-Methoxyphenyl)oxane-2,6-dione

Cat. No.: B1346513
CAS No.: 57171-24-1
M. Wt: 220.22 g/mol
InChI Key: OPJADAOABCOMIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Methoxyphenyl)oxane-2,6-dione is a bicyclic lactone derivative characterized by an oxane (tetrahydropyran) core substituted at the 4-position with a 4-methoxyphenyl group. This compound belongs to the oxane-2,6-dione family, which is notable for its versatility as a scaffold in medicinal and agrochemical research. The methoxy group at the para position of the phenyl ring enhances electron-donating properties, influencing reactivity and biological activity.

Properties

CAS No.

57171-24-1

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

4-(4-methoxyphenyl)oxane-2,6-dione

InChI

InChI=1S/C12H12O4/c1-15-10-4-2-8(3-5-10)9-6-11(13)16-12(14)7-9/h2-5,9H,6-7H2,1H3

InChI Key

OPJADAOABCOMIC-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2CC(=O)OC(=O)C2

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=O)OC(=O)C2

Other CAS No.

57171-24-1

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Herbicidal Activity

A 2012 study evaluated oxane-2,6-dione derivatives substituted with various R groups (Table 1). Key findings include:

  • 4-(4-Methoxyphenyl)oxane-2,6-dione: Exhibited moderate herbicidal activity against Brassica napus (rape) but weak activity against Echinochloa crus-galli (barnyard grass) .
  • 4-(4-Chlorobenzyl) and 4-(3,4,5-Trimethoxyphenyl) derivatives : Demonstrated higher activity against rape, suggesting electron-withdrawing (chloro) or bulkier substituents (trimethoxy) enhance efficacy.
  • 4-Phenyl and 4-(Trifluoromethyl)phenyl analogues : Showed reduced activity, highlighting the critical role of substituent electronic and steric properties.

Table 1. Herbicidal Activity of Oxane-2,6-dione Derivatives

Substituent (R) Activity Against Rape Activity Against Barnyard Grass
4-Methoxyphenyl Moderate Weak
4-Chlorobenzyl High Weak
3,4,5-Trimethoxyphenyl High Weak
Phenyl Low None
4-(Trifluoromethyl)phenyl Low None

Structural Analogues in the Oxane-2,6-dione Family

a) 4-(Propan-2-yl)oxane-2,6-dione (CAS 4160-81-0)
  • Substituent : Isopropyl group.
  • Applications : Widely used as a small-molecule scaffold in synthetic chemistry due to its stability and commercial availability (priced at €1,350.00/500mg) .
b) 4-(3,4-Dimethoxyphenyl)oxane-2,6-dione (CAS 64139-23-7)
  • Substituent : 3,4-Dimethoxyphenyl group.
  • Properties : Higher polar surface area (PSA = 61.83) due to additional methoxy groups, which may improve solubility but reduce membrane permeability .
c) 4-(Pentafluoroethyl)oxane-2,6-dione (CID 54499458)
  • Substituent : Pentafluoroethyl group.
  • Electronic Effects : The electron-withdrawing fluorine atoms increase electrophilicity, making this derivative reactive in nucleophilic substitutions .
  • Comparison : Contrasts with the electron-donating methoxy group in the target compound, suggesting divergent applications in fluorination chemistry.

Pyridine-2,6-dione Derivatives

The structurally distinct 4-(4-Methoxyphenyl)-1-phenylpyridine-2,6(1H,3H)-dione () features a pyridine core instead of oxane. Key differences include:

  • Reactivity : The pyridine-dione’s methylene group is highly reactive, enabling Mannich reactions to introduce pharmacophores .
  • Applications : Used in medicinal chemistry for fused-ring synthesis, whereas oxane-diones are more common in agrochemicals.

Commercial and Stability Considerations

  • 4-(3,3,3-Trifluoropropyl)oxane-2,6-dione (CAS 2228184-19-6): Discontinued due to synthesis challenges or instability, underscoring the superior viability of 4-(4-methoxyphenyl) derivatives .

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